Endeavor

Description

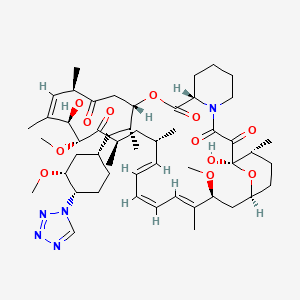

Structure

2D Structure

Properties

Molecular Formula |

C52H79N5O12 |

|---|---|

Molecular Weight |

966.2 g/mol |

IUPAC Name |

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12-,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1 |

InChI Key |

CGTADGCBEXYWNE-GTTQIJKGSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC |

Canonical SMILES |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Hedgehog Signaling Pathway: A Core Driver of Pulmonary Fibrosis and a Target for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary fibrosis, particularly idiopathic pulmonary fibrosis (IPF), is a progressive and fatal lung disease with limited therapeutic options. Emerging evidence strongly implicates the reactivation of embryonic signaling pathways in the pathogenesis of IPF. Among these, the Hedgehog (Hh) signaling pathway has been identified as a critical driver of the fibrotic process. In healthy adult lungs, the Hh pathway is largely quiescent. However, in the context of lung injury and fibrosis, it becomes aberrantly activated, leading to a cascade of pro-fibrotic events. This guide provides a comprehensive technical overview of the role of the Hedgehog signaling pathway in pulmonary fibrosis, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols for its study, and visualizing the pathway and experimental workflows through diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals working to understand and target this critical pathway in the pursuit of novel anti-fibrotic therapies.

The Hedgehog Signaling Pathway in Pulmonary Fibrosis

The Hedgehog signaling pathway is a highly conserved signaling cascade essential for embryonic development, including lung morphogenesis.[1][2][3] In vertebrates, the pathway is initiated by one of three Hh ligands: Sonic Hedgehog (SHH), Indian Hedgehog (IHH), or Desert Hedgehog (DHH).[4][5][6] SHH is the most broadly expressed and is the primary ligand implicated in pulmonary fibrosis.[1][4]

1.1. Canonical Hedgehog Signaling

In the absence of a Hedgehog ligand, the 12-pass transmembrane receptor Patched-1 (PTCH1) tonically inhibits the 7-pass transmembrane protein Smoothened (SMO).[3][4][5] This inhibition prevents SMO from translocating to the primary cilium, a key organelle for Hh signal transduction.[7] In this "off" state, a complex of proteins, including Suppressor of fused (SUFU), facilitates the proteolytic cleavage of the Glioma-associated oncogene (GLI) transcription factors (GLI2 and GLI3) into their repressor forms (GLI-R).[8] These repressors then translocate to the nucleus and inhibit the transcription of Hh target genes.

Upon binding of an SHH ligand to PTCH1, the inhibition of SMO is relieved.[7] SMO then accumulates in the primary cilium, leading to the dissociation of the SUFU-GLI complex.[8] This allows the full-length GLI proteins (primarily GLI1 and GLI2) to act as transcriptional activators.[5][9] These activators translocate to the nucleus and induce the expression of Hh target genes, including GLI1 (a positive feedback amplifier of the pathway) and PTCH1 (a negative feedback regulator), as well as genes involved in cell proliferation, survival, and differentiation.[7][9]

1.2. Aberrant Activation in Pulmonary Fibrosis

In IPF, the Hedgehog pathway is aberrantly reactivated.[8][10] Studies have shown that the main components of the SHH signaling pathway are overexpressed in the lungs of IPF patients.[4][11][12] SHH is predominantly localized to hyperplastic alveolar epithelial cells, while PTCH1, SMO, and the GLI transcription factors are found in fibroblasts and myofibroblasts within fibrotic foci.[4][11] This spatial distribution suggests a paracrine signaling mechanism where injured epithelial cells secrete SHH, which then acts on adjacent mesenchymal cells.[4]

This aberrant signaling contributes to the pathogenesis of pulmonary fibrosis through several mechanisms:

-

Fibroblast Proliferation and Survival: SHH acts as a potent mitogen for lung fibroblasts, promoting their proliferation.[4][11] It also protects these cells from apoptosis, contributing to their accumulation in the fibrotic lung.[10][11]

-

Extracellular Matrix (ECM) Production: Activation of the Hh pathway in fibroblasts leads to increased production of ECM components, such as collagen and fibronectin.[4][11]

-

Myofibroblast Differentiation: The Hh pathway is involved in the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM deposition in fibrotic tissue.[8][13]

-

Interaction with Pro-fibrotic Pathways: The Hedgehog pathway exhibits significant crosstalk with other key pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.[5][8] TGF-β can modulate the expression of Hh pathway components, and Hh signaling is, in turn, necessary for some of the pro-fibrotic effects of TGF-β.[6][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the Hedgehog signaling pathway in pulmonary fibrosis.

Table 1: Upregulation of Hedgehog Pathway Components in IPF Lungs

| Gene/Protein | Fold Change (IPF vs. Normal) | Cell Type(s) of Expression | Reference(s) |

| SHH | Significantly upregulated | Epithelial cells | [4][11][12] |

| PTCH1 | Significantly upregulated | Fibroblasts, Inflammatory cells | [4][11][12] |

| SMO | Upregulated (mRNA) | Fibroblasts, Inflammatory cells | [4][12] |

| GLI1 | Significantly upregulated | Fibroblasts, Inflammatory cells | [4][11][12] |

| GLI2 | Significantly upregulated | Epithelial cells | [4][11][12] |

Table 2: Functional Effects of SHH on Lung Fibroblasts in vitro

| Parameter | Effect of SHH Stimulation | Magnitude of Effect | Reference(s) |

| Proliferation | Increased | Statistically significant (P < 0.05) | [4][11] |

| Migration | Increased | 190.3 ± 12.4% over control (P < 0.05) | [4][11] |

| Collagen Synthesis | Increased | 2.5 ± 0.2 vs. 4.5 ± 1.0 µg/ml (P < 0.05) | [4][11] |

| Fibronectin Expression | Increased | 2-3 fold over control | [4][11] |

| Apoptosis (TNF-α/IFN-γ/Fas-induced) | Decreased | 14.5 ± 3.2% vs. 37.3 ± 7.2% (P < 0.0001) | [11] |

Table 3: Effects of Hedgehog Pathway Inhibitors in a Bleomycin-Induced Mouse Model of Pulmonary Fibrosis

| Inhibitor | Target | Effect on Fibrosis | Key Findings | Reference(s) |

| GDC-0449 (Vismodegib) | SMO | No significant effect | Did not influence the development of fibrosis | [15][16] |

| GANT61 | GLI1/GLI2 | Decreased | Reduced lung fibrosis and collagen accumulation | [15][16] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the Hedgehog signaling pathway in pulmonary fibrosis.

3.1. Primary Lung Fibroblast Isolation and Culture

This protocol describes the isolation of primary lung fibroblasts from mouse tissue for in vitro studies.[11][13]

-

Tissue Harvest: Euthanize a mouse via an approved method. Under sterile conditions, perform a thoracotomy and excise the lungs.

-

Tissue Dissociation: Place the lung tissue in a sterile petri dish containing Dulbecco's Modified Eagle Medium (DMEM). Mince the tissue into small pieces (approximately 1-2 mm³) using sterile scissors.

-

Enzymatic Digestion: Transfer the minced tissue to a 50 ml conical tube containing 10 ml of digestion buffer (DMEM with 0.1% collagenase type IV and 0.1% dispase). Incubate at 37°C for 30-45 minutes with gentle agitation.

-

Cell Filtration and Lysis: Pass the digested tissue suspension through a 70 µm cell strainer to remove undigested tissue. Centrifuge the filtrate at 500 x g for 5 minutes. Resuspend the cell pellet in red blood cell lysis buffer and incubate for 5 minutes at room temperature.

-

Plating and Culture: Centrifuge the cells again, resuspend the pellet in fibroblast growth medium (DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin), and plate onto a T-75 culture flask.

-

Fibroblast Selection: After 24 hours, non-adherent cells are removed by washing with phosphate-buffered saline (PBS). Adherent fibroblasts are cultured to confluence, typically reaching 80-90% confluence within 5-7 days.

-

Subculture: Fibroblasts are subcultured by trypsinization (0.25% trypsin-EDTA) and replating at a 1:3 or 1:4 ratio. Experiments are typically performed on cells between passages 2 and 6.

3.2. Bleomycin-Induced Pulmonary Fibrosis Mouse Model

This is a widely used in vivo model to study pulmonary fibrosis.[4][5]

-

Animal Preparation: Use 8-10 week old C57BL/6 mice. Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

-

Intratracheal Instillation: Place the anesthetized mouse in a supine position on a surgical board. Make a small incision in the neck to expose the trachea. Using a 30-gauge needle, intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (typically 1.5-3.0 U/kg) in 50 µl of sterile saline. Suture the incision.

-

Post-Procedure Care: Monitor the mice daily for signs of distress. Fibrosis typically develops over 14-21 days.

-

Inhibitor Treatment (Optional): For studies involving Hh pathway inhibitors, the drug or vehicle can be administered via oral gavage or intraperitoneal injection at a predetermined dosing schedule (e.g., daily from day 7 to day 13 post-bleomycin instillation for GANT61).[15]

-

Tissue Collection: At the end of the study period (e.g., day 14 or 21), euthanize the mice and collect the lungs for histological analysis, collagen quantification, and gene/protein expression studies.

3.3. Immunohistochemistry (IHC) for Hedgehog Pathway Proteins

This protocol is for the detection and localization of Hh pathway proteins in lung tissue sections.[17][18]

-

Tissue Preparation: Fix lung tissue in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 5 µm sections and mount on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced antigen retrieval by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes. Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody (e.g., anti-SHH, anti-PTCH1, anti-GLI1) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody and Detection: Wash the slides with PBS. Incubate with a biotinylated secondary antibody for 1 hour at room temperature, followed by incubation with an avidin-biotin-peroxidase complex (ABC reagent).

-

Visualization: Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

3.4. Real-Time Quantitative PCR (RT-qPCR)

This protocol is for quantifying the mRNA expression of Hh pathway genes.[19]

-

RNA Extraction: Extract total RNA from lung tissue homogenates or cultured fibroblasts using a commercial RNA isolation kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis.

-

Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

qPCR Reaction: Set up the qPCR reaction in a 20 µl volume containing cDNA template, forward and reverse primers for the target gene (e.g., GLI1, PTCH1) and a reference gene (e.g., GAPDH, 18S rRNA), and a SYBR Green qPCR master mix.

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard thermal cycling protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

3.5. Western Blot Analysis

This protocol is for detecting and quantifying Hh pathway protein levels.[15][20][21]

-

Protein Extraction: Lyse cultured cells or homogenized lung tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-SMO, anti-SUFU) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantification: Quantify the band intensity using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH).

3.6. In Vitro Functional Assays

-

Fibroblast Proliferation Assay (WST-1 or MTT Assay): [9][22]

-

Seed fibroblasts in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Treat the cells with recombinant SHH protein (e.g., 100 ng/ml) or vehicle control for 48-72 hours.

-

Add WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT) using a microplate reader.

-

-

Boyden Chamber Migration Assay: [1][23][24]

-

Place cell culture inserts (8 µm pore size) into a 24-well plate.

-

Add fibroblast growth medium containing a chemoattractant (e.g., 10% FBS or recombinant SHH) to the lower chamber.

-

Seed serum-starved fibroblasts in serum-free medium into the upper chamber.

-

Incubate for 6-24 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

-

-

Sircol Collagen Assay: [16][25][26]

-

Collect the supernatant from cultured fibroblasts treated with SHH or vehicle control.

-

Add Sircol dye reagent to the supernatant, which specifically binds to soluble collagen.

-

Centrifuge to pellet the collagen-dye complex.

-

Wash the pellet to remove unbound dye.

-

Dissolve the pellet in an alkali reagent.

-

Measure the absorbance at 555 nm and quantify the collagen concentration against a standard curve.

-

-

Annexin V Apoptosis Assay: [12][27]

-

Treat fibroblasts with an apoptosis-inducing agent (e.g., TNF-α/IFN-γ/Fas) in the presence or absence of recombinant SHH.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

-

Visualizations

4.1. Signaling Pathway Diagrams

Caption: Canonical Hedgehog Signaling Pathway.

Caption: Role of Hedgehog Signaling in Pulmonary Fibrosis.

4.2. Experimental Workflow Diagram

Caption: Experimental Workflow for Studying Hedgehog Signaling in Pulmonary Fibrosis.

Therapeutic Targeting of the Hedgehog Pathway

The critical role of the Hedgehog pathway in driving fibrosis has made it an attractive target for therapeutic intervention. Several small molecule inhibitors targeting different components of the pathway have been developed, primarily for cancer indications.[22]

-

SMO Antagonists: These are the most well-developed class of Hh inhibitors and include drugs like vismodegib (B1684315), sonidegib, and taladegib (B560078).[8][22] While a phase 1b trial of vismodegib for IPF was discontinued (B1498344) due to safety concerns, a phase 2a trial of taladegib (ENV-101) has shown promising results in improving lung function and reducing fibrosis in IPF patients.[8][27]

-

GLI Antagonists: Given that some studies suggest that SMO inhibition may not be sufficient to block pro-fibrotic signaling and that there may be SMO-independent activation of GLI, direct targeting of the GLI transcription factors is a promising alternative strategy.[5][8][15] GANT61 is a GLI1/2 inhibitor that has shown efficacy in preclinical models of pulmonary fibrosis.[15][16]

Conclusion

The aberrant reactivation of the Hedgehog signaling pathway is a key pathogenic event in pulmonary fibrosis, driving fibroblast activation, proliferation, and ECM deposition. A thorough understanding of this pathway's mechanism of action is crucial for the development of novel anti-fibrotic therapies. The experimental protocols and data summarized in this guide provide a framework for researchers to investigate the intricacies of Hedgehog signaling in the context of lung fibrosis. The promising results from clinical trials of Hedgehog pathway inhibitors offer hope for a new class of therapeutics for patients suffering from this devastating disease. Further research into the crosstalk between the Hedgehog pathway and other pro-fibrotic signaling networks, as well as the development of more specific and well-tolerated inhibitors, will be critical in realizing the full therapeutic potential of targeting this fundamental pathway.

References

- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog signaling controls fibroblast activation and tissue fibrosis in systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 6. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Primary culture of lung fibroblasts from hyperoxia-exposed rats and a proliferative characteristics study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sonic Hedgehog Promotes Proliferation and Migration of Fibroblast-Like Synoviocytes in Rheumatoid Arthritis via Rho/ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Optimized Protocol for Isolation and Culture of Murine Neonatal Primary Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Isolation of Lung Fibroblasts from Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. Differential regulation of Gli proteins by Sufu in the lung affects PDGF signaling and myofibroblast development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sircol⢠- Insoluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]

- 17. Immunohistochemical analysis of lung tissue [protocols.io]

- 18. Immunohistochemical staining of hedgehog pathway-related proteins in human thymomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mcgill.ca [mcgill.ca]

- 20. researchgate.net [researchgate.net]

- 21. Western Blot Protocols for Analysis of CCN Proteins and Fragments in Exosomes, Vesicle-Free Fractions, and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. interchim.fr [interchim.fr]

- 27. kumc.edu [kumc.edu]

Preclinical Research on ENV-101 (Taladegib) for the Treatment of Lung Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need. Current therapeutic options primarily slow the rate of functional decline but do not halt or reverse the underlying fibrotic process. ENV-101 (taladegib), a potent, orally bioavailable small molecule inhibitor of the Hedgehog (Hh) signaling pathway, has emerged as a promising therapeutic candidate. Aberrant activation of the Hh pathway is increasingly recognized as a key driver of the persistent fibroblast activation and extracellular matrix deposition that characterize IPF. This technical guide provides a comprehensive overview of the preclinical rationale and clinical trial evidence supporting the development of ENV-101 for lung fibrosis. While specific preclinical studies of ENV-101 in lung fibrosis models are not extensively published in peer-reviewed literature, this guide details the established methodologies for preclinical evaluation of anti-fibrotic agents and presents the compelling clinical data that has emerged from Phase 2a trials.

Introduction: The Role of Hedgehog Signaling in Lung Fibrosis

The Hedgehog signaling pathway is a critical regulator of embryonic development that is largely quiescent in adult tissues.[1] However, in the context of tissue injury and certain pathological conditions, including IPF, the pathway can be aberrantly reactivated.[1] This reactivation, particularly of the Sonic Hedgehog (SHH) ligand, in alveolar epithelial cells is thought to be a key instigator of the fibrotic cascade.

Activated Hh signaling in the lung leads to the differentiation and activation of myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) proteins, such as collagen, which leads to the progressive scarring and stiffening of the lung parenchyma.[2][3] The pathway's downstream effectors, the GLI transcription factors, promote the expression of pro-fibrotic genes. Therefore, inhibition of the Hh pathway presents a rational and targeted therapeutic strategy to disrupt the fundamental mechanisms of fibrosis.

ENV-101 (Taladegib): A Potent Hedgehog Pathway Inhibitor

ENV-101, also known as taladegib (B560078), is a small molecule inhibitor of Smoothened (SMO), a key transmembrane protein in the Hedgehog signaling pathway.[4] By binding to and inhibiting SMO, ENV-101 effectively blocks the transduction of the Hh signal, thereby preventing the activation of downstream pro-fibrotic genes.[2]

Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits SMO. Ligand binding relieves this inhibition, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, GLI3). Activated GLI proteins translocate to the nucleus and induce the expression of target genes that promote cell proliferation, differentiation, and tissue repair. In IPF, the dysregulation of this pathway leads to sustained myofibroblast activation and ECM production. ENV-101's inhibition of SMO is a pivotal intervention point in this pathological process.

Figure 1: Simplified Hedgehog Signaling Pathway and the Mechanism of Action of ENV-101.

Preclinical Potency

While comprehensive preclinical studies on ENV-101 in lung fibrosis models are not widely published, patent filings provide key insights into its potency.

| Compound | Potency Metric | Finding | Reference |

| Taladegib (ENV-101) | Inhibition of GLI1 in the lungs (animal models) | >20-fold more potent than vismodegib | [5] |

This finding is significant as it suggests a potentially wider therapeutic window and greater target engagement in the lung compared to other Hedgehog inhibitors that have been clinically evaluated.

Preclinical Experimental Protocols for Anti-Fibrotic Agents

The evaluation of a novel anti-fibrotic agent like ENV-101 typically involves a series of in vitro and in vivo studies to establish proof-of-concept and assess efficacy and safety. The bleomycin-induced lung fibrosis model in mice is the most widely used and well-characterized in vivo model for these purposes.

In Vitro Assays

-

Cell Lines: Primary human lung fibroblasts (HLFs) and epithelial cells (e.g., A549) are commonly used.

-

Assays:

-

Myofibroblast Differentiation: Assessing the ability of the compound to inhibit the transformation of fibroblasts to myofibroblasts, often induced by TGF-β. This is typically measured by changes in the expression of α-smooth muscle actin (α-SMA).

-

Collagen Production: Quantifying the reduction in collagen synthesis and deposition by fibroblasts in response to the therapeutic agent.

-

Cell Proliferation and Viability Assays: To determine the cytotoxic profile of the compound.

-

In Vivo Model: Bleomycin-Induced Lung Fibrosis

This model recapitulates many of the key pathological features of human IPF, including inflammation, fibroblast activation, and excessive collagen deposition.

Figure 2: Typical Experimental Workflow for the Bleomycin-Induced Mouse Model of Lung Fibrosis.

-

Animal Model: C57BL/6 mice are commonly used due to their robust fibrotic response to bleomycin.

-

Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5-3.0 mg/kg) is administered to anesthetized mice.

-

Therapeutic Intervention: Treatment with the investigational compound (e.g., ENV-101) or vehicle control is typically initiated after the initial inflammatory phase has subsided (around day 7) and continued for 14-21 days.

-

Endpoint Analysis:

-

Histology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to visualize collagen deposition. The extent of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.

-

Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of the amino acid hydroxyproline, a major component of collagen.

-

Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the mRNA levels of key fibrotic genes, such as those for collagen type I (COL1A1, COL1A2).

-

Clinical Efficacy of ENV-101 in Idiopathic Pulmonary Fibrosis

The preclinical rationale for ENV-101 has been strongly supported by the outcomes of a Phase 2a, randomized, double-blind, placebo-controlled clinical trial (NCT04968574).[6][7] This trial evaluated the safety and efficacy of ENV-101 in patients with IPF over a 12-week period.

Key Efficacy Endpoints from the Phase 2a Trial

The trial demonstrated statistically significant and clinically meaningful improvements in lung function and reductions in quantitative measures of lung fibrosis.

| Efficacy Endpoint | ENV-101 (Taladegib) | Placebo | p-value | Reference |

| Change in % Predicted FVC from Baseline | +1.9% | -1.3% | 0.035 | [3] |

| Change in Total Lung Capacity (TLC) from Baseline (mL) | +200 mL | -56 mL | 0.005 | [8] |

| Change in Quantitative Interstitial Lung Disease (QILD) (%) | -9.4% | +1.1% | <0.05 | |

| Change in Quantitative Lung Fibrosis (QLF) (%) | -2.0% | +0.87% | 0.1 | |

| Change in Quantitative Ground Glass (QGG) (%) | -4.6% | +0.29% | 0.07 |

FVC: Forced Vital Capacity

Post-Hoc Analysis of Volumetric CT Data

A post-hoc analysis using deep learning-based CT analytics provided further evidence of ENV-101's disease-modifying potential.[9]

| Volumetric CT Endpoint | ENV-101 (Taladegib) | Placebo | p-value | Reference |

| Change in Lung Volume (mL) | +142.28 mL | -113.07 mL | 0.014 | [7] |

| Change in Pulmonary Vessel Volume (%) | -0.25% | +0.07% | 0.0007 | [7] |

| Change in Fibrosis Extent (%) | -1.32% | +1.32% | 0.063 | [7] |

These results are particularly noteworthy as ENV-101 is the first therapeutic candidate to demonstrate a reduction in pulmonary vessel volume in IPF patients, a marker that has been correlated with improved mortality.[9]

Conclusion and Future Directions

The inhibition of the Hedgehog signaling pathway with ENV-101 (taladegib) represents a novel and promising therapeutic approach for idiopathic pulmonary fibrosis. The preclinical rationale, centered on the central role of aberrant Hh signaling in driving the fibrotic process, is strongly supported by the compelling efficacy data from the Phase 2a clinical trial. The observed improvements in lung function and reversal of key measures of lung fibrosis suggest that ENV-101 has the potential to be a disease-modifying therapy for IPF.

Further preclinical studies to fully elucidate the downstream effects of ENV-101 on various lung cell types and in different models of pulmonary fibrosis would be valuable. The ongoing and planned later-phase clinical trials (e.g., the WHISTLE-PF trial) will be crucial in confirming the efficacy and safety of ENV-101 and establishing its place in the therapeutic landscape for this devastating disease.[10] The data generated to date provide a strong foundation for the continued development of ENV-101 as a potentially transformative treatment for patients with lung fibrosis.

References

- 1. Endeavor BioMedicines Completes Enrollment In Phase 2a Clinical Trial Of ENV-101 (Taladegib) For The Treatment Of Idiopathic Pulmonary Fibrosis (IPF) | this compound BioMedicines [endeavorbiomedicines.com]

- 2. This compound Biomedicines Doses First Patient In Phase 2 Clinical Trial and Appoints Chief Medical Officer [endeavorbiomedicines.com]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Taladegib (ENV-101) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 5. AU2021360767A1 - Methods of treating fibrosis - Google Patents [patents.google.com]

- 6. Early data suggest a potential benefit of taladegib in idiopathic pulmonary fibrosis - Medical Conferences [conferences.medicom-publishers.com]

- 7. hcplive.com [hcplive.com]

- 8. Phase 2a Trial: this compound BioMedicines’ ENV-101 Improves Lung Function in Idiopathic Pulmonary Fibrosis Patients [synapse.patsnap.com]

- 9. This compound BioMedicines Presents New Clinical Findings From Post Hoc Analysis of Phase 2a Clinical Trial Evaluating ENV-101 in Patients with Idiopathic Pulmonary Fibrosis | this compound BioMedicines [endeavorbiomedicines.com]

- 10. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

ENV-101 (Taladegib): A Smoothened Antagonist for the Treatment of Fibrotic Diseases

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a significant unmet medical need.[1][2][3] Current therapeutic options primarily slow the decline of lung function but do not halt or reverse the underlying fibrotic process.[2][4] ENV-101 (taladegib), a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor in the Hedgehog (Hh) signaling pathway, has emerged as a promising novel therapeutic candidate.[5][6] This document provides a comprehensive technical overview of ENV-101, including its mechanism of action, preclinical and clinical data in fibrotic diseases, and detailed experimental protocols.

The aberrant activation of the Hedgehog signaling pathway is increasingly recognized as a key driver of fibrosis in various organs, including the lungs.[7][8][9] This pathway, crucial during embryonic development, becomes reactivated in adult tissues following injury, leading to the accumulation of myofibroblasts and excessive deposition of extracellular matrix, the hallmarks of fibrosis.[10][11][12] ENV-101, by targeting the SMO receptor, effectively blocks this pathological signaling cascade, offering a potential to not only slow but also reverse the fibrotic process.[2][3][11][13][14]

Recent clinical data from a Phase 2a trial in patients with IPF have demonstrated that ENV-101 can significantly improve lung function, increase total lung capacity, and reduce key measures of lung fibrosis.[2][11][15][16] Furthermore, a post-hoc analysis revealed a significant reduction in pulmonary vessel volume, a novel imaging biomarker correlated with improved mortality in IPF.[1][3][13][14] These findings underscore the disease-modifying potential of ENV-101 and support its continued development for the treatment of IPF and potentially other fibrotic diseases.

The Role of the Hedgehog Signaling Pathway in Fibrosis

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue patterning. In adult tissues, its activity is generally low but can be reactivated in response to injury to facilitate tissue repair.[10][12] However, chronic or aberrant activation of the Hh pathway is implicated in the pathogenesis of several diseases, including cancer and fibrosis.[7][8][9]

In the context of fibrosis, the Hh pathway plays a central role in the activation of myofibroblasts, the primary cell type responsible for the excessive production and deposition of extracellular matrix components that lead to tissue scarring.[1][11] The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched (PTCH). This binding relieves the inhibition of PTCH on the G protein-coupled receptor, Smoothened (SMO). The activation of SMO then triggers a downstream signaling cascade culminating in the activation and nuclear translocation of GLI transcription factors, which regulate the expression of target genes involved in cell proliferation, differentiation, and survival, including those promoting a fibrotic phenotype.[8][17]

Dysregulated Hh signaling has been observed in various fibrotic conditions, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, and kidney fibrosis.[7][8][9][18] Therefore, targeting this pathway with inhibitors like ENV-101 represents a rational and promising therapeutic strategy to combat these debilitating diseases.

ENV-101: Mechanism of Action as a SMO Antagonist

ENV-101 (taladegib) is a potent, selective, and orally available small-molecule inhibitor of the Smoothened (SMO) receptor.[6] By binding to SMO, ENV-101 prevents its activation, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors.[2][3][13][15][14] This inhibition of the Hh pathway effectively reduces the activation of myofibroblasts and the subsequent deposition of fibrotic matrix.[1][11]

The targeted inhibition of SMO by ENV-101 offers a direct approach to interrupt the pro-fibrotic signaling at a key nodal point in the pathway. This mechanism provides the potential to not only slow the progression of fibrosis but also to potentially reverse existing scarring by promoting a more balanced tissue repair process.

Quantitative Data from Clinical Studies

The efficacy and safety of ENV-101 have been evaluated in a Phase 2a, randomized, double-blind, placebo-controlled clinical trial in patients with Idiopathic Pulmonary Fibrosis (NCT04968574).[1][3][13][19] The trial enrolled 41 adult patients who received either ENV-101 (200 mg daily) or a placebo for 12 weeks.[11]

Efficacy Data

The study demonstrated statistically significant and clinically meaningful improvements in key measures of lung function and fibrosis in patients treated with ENV-101 compared to placebo.

Table 1: Key Efficacy Endpoints from the Phase 2a Clinical Trial of ENV-101 in IPF

| Endpoint | ENV-101 (n=16) | Placebo (n=18) | p-value | Effect Size |

| Change in Percent Predicted Forced Vital Capacity (ppFVC) | +1.9% | -1.3% | 0.035[12] | 0.78[20] |

| Change in Total Lung Capacity (TLC) (mL) | +200 mL | -56 mL | 0.005[2][12] | - |

| Change in Quantitative Interstitial Lung Disease (QILD) (%) | -9.4% | +1.1% | <0.05[15] | - |

| Change in Quantitative Lung Fibrosis (QLF) (%) | -2.0% | +0.87% | 0.1[15] | - |

| Change in Quantitative Ground Glass (QGG) (%) | -4.6% | +0.29% | - | - |

| Change in Lung Volume (Lung8) (mL) | +142.28 mL | -113.07 mL | 0.014[1][3] | 0.87[1][3] |

| Change in Normalized Pulmonary Vessel Volume (Vascul8) (%) | -0.25% | +0.07% | 0.0007[1][3] | -1.28[1][3] |

| Change in Fibrosis (Fibr8) (%) | -1.32% | +1.32% | 0.063[1][3] | -0.64[1][3] |

Data presented as mean change from baseline at 12 weeks.

Safety and Tolerability

ENV-101 was generally well-tolerated in the Phase 2a trial.[16] The most commonly reported treatment-related adverse events were dysgeusia (change in taste), alopecia (hair loss), and muscle spasms, which were mostly mild to moderate in severity.[11][16] No treatment-related serious adverse events were reported.[11][16]

Experimental Protocols

Phase 2a Clinical Trial Protocol (NCT04968574)

This study was a randomized, double-blind, multi-center, placebo-controlled trial designed to evaluate the safety, tolerability, and efficacy of ENV-101 in patients with IPF.[1][3][13][19]

-

Study Population: Adult patients (≥40 years old) with a diagnosis of IPF confirmed by centrally read high-resolution computed tomography (HRCT) within the last 7 years.[19]

-

Intervention: Participants were randomized in a 1:1 ratio to receive either 200 mg of ENV-101 or a matching placebo, administered orally once daily for 12 weeks.[11]

-

Primary Endpoint: The primary endpoint was safety and tolerability.[5][16]

-

Secondary and Exploratory Endpoints: Efficacy was assessed through various secondary and exploratory endpoints, including:

-

Change from baseline in percent predicted forced vital capacity (ppFVC).[16]

-

Change from baseline in total lung capacity (TLC).

-

Quantitative analysis of lung fibrosis, interstitial lung disease, and ground glass opacities using HRCT.[15]

-

Post-hoc analysis using deep learning-based CT analytics (Lung8, Vascul8, Fibr8) to quantify changes in lung volume, pulmonary vessel volume, and fibrosis extent.[1][3][13][14]

-

Preclinical Experimental Protocols

While specific, detailed protocols for the preclinical evaluation of ENV-101 are not extensively available in the public domain, standard assays for characterizing SMO antagonists would have been employed. These typically include:

-

SMO Receptor Binding Assays: Competitive binding assays are used to determine the affinity of the compound for the SMO receptor. This is often done using a radiolabeled or fluorescently-labeled SMO ligand (e.g., [3H]-cyclopamine or BODIPY-cyclopamine) and measuring the displacement by the test compound in cells overexpressing the SMO receptor.[21][22][23]

-

Cell-Based Hedgehog Pathway Inhibition Assays: These assays measure the functional inhibition of the Hh pathway in response to the compound. A common method is to use a cell line containing a GLI-responsive luciferase reporter gene. Inhibition of the pathway is quantified by a decrease in luciferase activity.[22][24]

-

In Vivo Models of Fibrosis: The efficacy of the compound in a disease-relevant context is evaluated in animal models of fibrosis. For pulmonary fibrosis, the bleomycin-induced lung fibrosis model in mice is a widely used and well-characterized model. Efficacy is assessed by measuring changes in lung histology (e.g., Ashcroft score for fibrosis), collagen content (e.g., hydroxyproline (B1673980) assay), and expression of fibrotic markers.

Future Directions

Based on the promising results from the Phase 2a trial, Endeavor BioMedicines has initiated a global Phase 2b clinical trial, WHISTLE-PF (NCT06422884), to further evaluate the efficacy and safety of multiple doses of ENV-101 in a larger population of patients with IPF.[1][4][13] The successful completion of this trial will be a critical step towards establishing ENV-101 as a transformative therapy for IPF.

Furthermore, given the central role of the Hedgehog pathway in fibrosis across different organs, there is a strong rationale for exploring the therapeutic potential of ENV-101 in other fibrotic diseases, such as liver fibrosis and scleroderma.

Conclusion

ENV-101 is a first-in-class Smoothened antagonist that has demonstrated significant and clinically meaningful anti-fibrotic effects in patients with Idiopathic Pulmonary Fibrosis. Its targeted mechanism of action, which directly inhibits the aberrantly activated Hedgehog signaling pathway, represents a novel and promising approach to treating fibrotic diseases. The robust data from the Phase 2a clinical trial provide a strong foundation for the continued development of ENV-101 as a potential disease-modifying therapy that could change the treatment paradigm for patients with IPF and other debilitating fibrotic conditions. The ongoing Phase 2b trial will be instrumental in further defining the therapeutic profile of this promising agent.

References

- 1. trial.medpath.com [trial.medpath.com]

- 2. Phase 2a Trial: this compound BioMedicines’ ENV-101 Improves Lung Function in Idiopathic Pulmonary Fibrosis Patients [synapse.patsnap.com]

- 3. This compound BioMedicines Presents New Clinical Findings From Post Hoc Analysis of Phase 2a Clinical Trial Evaluating ENV-101 in Patients with Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]

- 4. First Patient Dosed in this compound BioMedicines’ Phase 2b WHISTLE-PF Trial Evaluating ENV-101 for the Treatment of Idiopathic Pulmonary Fibrosis | this compound BioMedicines [endeavorbiomedicines.com]

- 5. Taladegib (ENV-101) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 6. endeavorbiomedicines.com [endeavorbiomedicines.com]

- 7. An overview of hedgehog signaling in fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hedgehog Signaling Pathway in Fibrosis and Targeted Therapies [ouci.dntb.gov.ua]

- 10. youtube.com [youtube.com]

- 11. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 12. community.the-hospitalist.org [community.the-hospitalist.org]

- 13. This compound BioMedicines Presents New Clinical Findings From Post Hoc Analysis of Phase 2a Clinical Trial Evaluating ENV-101 in Patients with Idiopathic Pulmonary Fibrosis | this compound BioMedicines [endeavorbiomedicines.com]

- 14. hcplive.com [hcplive.com]

- 15. New Phase 2a Clinical Trial Results Demonstrate this compound BioMedicines’ ENV-101 Improved Lung Function and Reversed Key Measures of Lung Fibrosis in Patients With Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]

- 16. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 17. publications.ersnet.org [publications.ersnet.org]

- 18. francis-press.com [francis-press.com]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. ajmc.com [ajmc.com]

- 21. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Discovery and Development of Taladegib (LY2940680)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Taladegib (B560078) (also known as LY2940680 and ENV-101) is an orally bioavailable, potent, and selective small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in several human cancers, including basal cell carcinoma (BCC) and medulloblastoma, and has been implicated in fibrotic diseases.[2][3] Developed initially by Eli Lilly and Company, taladegib was identified as a robust inhibitor of Hh signaling, capable of overcoming resistance mechanisms observed with first-generation SMO antagonists.[4] This guide details the foundational discovery, mechanism of action, and the preclinical and early clinical development of taladegib, presenting key data, experimental methodologies, and the logical framework that guided its progression from a novel chemical entity to a clinical candidate.

Discovery and Rationale

The Hedgehog signaling pathway is essential during embryonic development but is largely quiescent in adult tissues. Its pathological reactivation can lead to uncontrolled cell proliferation and is a key oncogenic driver in specific malignancies.[3] The G protein-coupled receptor (GPCR)-like protein Smoothened is the central transducer of the Hh signal.[2] Mutations in upstream pathway components like Patched-1 (PTCH1) or SMO itself can lead to constitutive, ligand-independent pathway activation, making SMO an attractive therapeutic target.[4]

The discovery of taladegib was driven by the need for potent SMO inhibitors with favorable pharmacokinetic properties and the ability to inhibit SMO mutants that confer resistance to other therapies.[4] A key finding during its early characterization was its efficacy against the D473H SMO mutant, which is a known resistance mutation to the first-in-class inhibitor vismodegib.[4]

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

In the absence of an Hh ligand, the PTCH1 receptor tonically inhibits SMO, preventing it from translocating to the primary cilium. This allows for the proteolytic cleavage of Glioma-associated oncogene (GLI) transcription factors into their repressor forms (GLI-R).[5] Upon Hh ligand binding to PTCH1, this inhibition is relieved. SMO accumulates in the primary cilium and initiates a signaling cascade that prevents GLI cleavage, leading to the formation of GLI activator forms (GLI-A).[5] GLI-A translocates to the nucleus to induce the transcription of Hh target genes, including GLI1 and PTCH1, driving cell proliferation and survival.[2]

Taladegib exerts its effect by binding directly to the seven-transmembrane bundle of the SMO receptor.[4][5] This binding event locks SMO in an inactive conformation, effectively blocking the downstream signaling cascade even in the context of PTCH1 loss-of-function mutations or Hh ligand overexpression.[6]

Preclinical Development

The preclinical evaluation of taladegib established its potency, selectivity, and in vivo efficacy, providing a strong basis for clinical investigation.

In Vitro Studies

| Table 1: Summary of In Vitro Activity of Taladegib (LY2940680) | |

| Parameter | Description |

| Target | Smoothened (SMO) Receptor |

| Mechanism | Direct competitive antagonist |

| Cell-Based Potency | Potently inhibits Hh signaling in Daoy (medulloblastoma) and C3H10T½ (mesenchymal) cell lines.[4] |

| Resistance Profile | Binds to and inhibits the functional activity of the vismodegib-resistant D473H SMO mutant.[4] |

In Vivo Studies

Taladegib demonstrated excellent pharmacokinetic properties in animal models and significant anti-tumor activity.[7] In a genetically engineered mouse model (Ptch+/-, p53-/-) that spontaneously develops medulloblastoma, oral administration of taladegib resulted in remarkable efficacy and significantly improved survival.[4][7] Pharmacodynamic analyses in these models confirmed target engagement, showing induction of apoptosis (Caspase-3 activity) and reduced proliferation within tumors.[7]

| Table 2: Summary of In Vivo Preclinical Studies | |

| Model System | Ptch+/-, p53-/- transgenic mice (spontaneous medulloblastoma) |

| Administration | Oral |

| Efficacy | - Remarkable anti-tumor activity[4][7]- Significantly improved survival[7] |

| Pharmacodynamics | - Induced Caspase-3 activity (apoptosis)[7]- Reduced tumor cell proliferation[7]- Inhibited Hh-regulated gene expression in tumor stroma[7] |

| Pharmacokinetics | Excellent properties in rodent and non-rodent species.[7] |

Key Experimental Protocols

The characterization of taladegib relied on established assays to measure Hedgehog pathway activity.

Gli-Luciferase Reporter Assay

This functional assay is a widely used method to quantify Hh pathway activation by measuring the transcriptional activity of GLI proteins.

-

Principle: Cells (e.g., NIH/3T3 or C3H10T½) are engineered to stably express a luciferase reporter gene under the control of a promoter containing multiple GLI-binding sites. Activation of the Hh pathway leads to GLI-A translocation to the nucleus, driving luciferase expression, which can be quantified by luminescence.

-

Protocol Outline:

-

Cell Culture: Plate Hh-responsive reporter cells in a 96-well plate and grow to confluence.

-

Pathway Activation: Induce the Hh pathway using a SMO agonist like SAG (Smoothened Agonist) or conditioned medium containing the Sonic Hedgehog (Shh) ligand.

-

Compound Treatment: Concurrently treat cells with a serial dilution of taladegib (or vehicle control).

-

Incubation: Incubate for 24-48 hours to allow for reporter gene expression.

-

Lysis & Readout: Lyse the cells and add luciferase substrate. Measure luminescence using a luminometer. A dual-luciferase system with a constitutively expressed control reporter (e.g., Renilla) is often used for normalization.

-

Data Analysis: Normalize the GLI-reporter signal to the control reporter signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

-

Pharmacodynamic Skin Biopsy Assay

This translational assay measures target engagement in a clinical setting by assessing the downstream effects of Hh pathway inhibition in an accessible tissue.

-

Principle: Since the Hh pathway is active in skin (e.g., in hair follicles), changes in the expression of the direct target gene GLI1 can serve as a pharmacodynamic biomarker for SMO inhibitor activity.

-

Protocol Outline:

-

Biopsy Collection: Obtain small punch biopsies from the skin of study subjects at baseline (pre-treatment) and at specified time points following taladegib administration (e.g., Day 15, Day 30).

-

RNA Extraction: Immediately stabilize the tissue and extract total RNA using a standardized kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.

-

Quantitative PCR (qPCR): Perform qPCR using specific primers and probes for GLI1 and a stable housekeeping gene (e.g., RPLP0) for normalization.

-

Data Analysis: Use the comparative Cq (ΔΔCq) method to calculate the relative change in GLI1 mRNA expression post-treatment compared to baseline. The percent inhibition is derived from these values.

-

Early Clinical Development (Phase I)

The initial Phase I study of taladegib (LY2940680) was a multicenter, open-label, dose-escalation trial designed to assess its safety, tolerability, pharmacokinetics (PK), and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) in patients with advanced solid tumors.[3]

| Table 3: Summary of Taladegib Phase I Dose-Escalation Study | |

| Study Design | 3+3 Dose Escalation, followed by dose confirmation and expansion cohorts.[3] |

| Patient Population | Advanced/metastatic cancers, including cohorts for Basal Cell Carcinoma (BCC).[3] |

| Dose Levels Tested | 50 mg to 600 mg, once daily (QD), orally.[3] |

| Maximum Tolerated Dose (MTD) | 400 mg QD.[3] |

| Dose-Limiting Toxicities (DLTs) | Included Grade 3 maculopapular rash and Grade 3 hyponatremia.[3] |

| Common Adverse Events | Dysgeusia (taste alteration), fatigue, nausea, and muscle spasms.[3] |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses showed that taladegib was slowly eliminated from plasma, and an active, equipotent metabolite (LSN3185556) was identified.[3] The pharmacodynamic skin biopsy assay was employed to confirm target engagement. This analysis revealed a high degree of target inhibition across all tested dose levels.

| Table 4: Clinical Pharmacokinetic and Pharmacodynamic Profile | |

| Parameter | Finding |

| Absorption (Tmax) | ~3 hours post-dose.[3] |

| Metabolism | Primarily via CYP3A4; produces an active, equipotent metabolite (LSN3185556).[3] |

| Target Engagement (PD) | Median inhibition of Gli1 mRNA in skin biopsies was 92.3% across all dose levels.[3] |

| Clinical Activity | Objective responses were observed in patients with BCC, including those who had previously been treated with other Hh inhibitors.[3] |

Logical Framework of Development

The initial discovery and development of taladegib followed a logical, target-based drug discovery paradigm, progressing from pathway identification to clinical proof-of-concept.

Conclusion

The initial discovery and development program for taladegib (LY2940680) successfully identified a potent, orally bioavailable SMO antagonist. Preclinical studies demonstrated significant anti-tumor efficacy, particularly in models of medulloblastoma, and importantly, showed activity against a clinically relevant resistance mutation. Early clinical trials in patients with advanced cancers established an acceptable safety profile and a recommended Phase II dose of 400 mg daily, with pharmacodynamic data confirming robust target engagement at all tested doses.[3] This foundational work established taladegib as a promising second-generation Hedgehog pathway inhibitor and paved the way for its further investigation in oncology and, subsequently, in fibrotic diseases like idiopathic pulmonary fibrosis.

References

- 1. promegaconnections.com [promegaconnections.com]

- 2. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the Oncoprotein Smoothened by Small Molecules: Focus on Novel Acylguanidine Derivatives as Potent Smoothened Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Phase I Study of LY2940680, a Smo Antagonist, in Patients with Advanced Cancer Including Treatment-Naïve and Previously Treated Basal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Taladegib's Impact on Epithelial-Mesenchymal Transition in Idiopathic Pulmonary Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a critical need for novel therapeutic interventions. A key pathological process implicated in IPF is the Epithelial-Mesenchymal Transition (EMT), where alveolar epithelial cells acquire a mesenchymal phenotype, contributing to the accumulation of myofibroblasts and excessive extracellular matrix deposition. The Hedgehog (Hh) signaling pathway, aberrantly activated in IPF, has emerged as a crucial driver of this fibrotic process. Taladegib (B560078) (formerly ENV-101), a potent, orally bioavailable small molecule inhibitor of the Smoothened (SMO) receptor in the Hh pathway, has shown promise in clinical trials for IPF. This technical guide provides an in-depth analysis of the mechanism of action of taladegib, its impact on the Hh-driven EMT in IPF, and a summary of the available clinical data. Detailed experimental protocols for investigating the anti-EMT effects of Hedgehog inhibitors are also presented.

Introduction: The Role of EMT in IPF

Idiopathic Pulmonary Fibrosis is characterized by the relentless scarring of lung tissue, leading to a progressive decline in respiratory function.[1][2] At the cellular level, a critical event is the transformation of alveolar epithelial cells into migratory and fibrogenic mesenchymal cells, a process known as Epithelial-Mesenchymal Transition (EMT).[3] This transition is marked by the loss of epithelial markers, such as E-cadherin, and the gain of mesenchymal markers, including N-cadherin, Vimentin, and alpha-smooth muscle actin (α-SMA). The resulting myofibroblasts are the primary producers of the collagen-rich extracellular matrix that defines fibrotic lesions.[3]

The Hedgehog signaling pathway, essential during embryonic lung development, is pathologically reactivated in the adult IPF lung.[3][4] This aberrant signaling is a key driver of EMT and subsequent fibrosis.[3][5]

Taladegib: A Smoothened Inhibitor Targeting the Hedgehog Pathway

Taladegib is an investigational drug that acts as a potent inhibitor of the Hedgehog signaling pathway.[6][7][8] It functions by binding to and inhibiting Smoothened (SMO), a G-protein-coupled receptor that is a central component of the Hh signaling cascade.[9][10] By blocking SMO, taladegib prevents the activation and nuclear translocation of the GLI family of transcription factors, which are the downstream effectors of the pathway. This, in turn, is expected to suppress the transcription of genes that promote EMT and fibrosis.[11]

Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This binding relieves the inhibition of PTCH on SMO, allowing SMO to activate the GLI transcription factors. In the context of IPF, pro-fibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1) can induce the expression of Hedgehog ligands, leading to the activation of this pathway in alveolar epithelial cells and subsequent EMT.[12] Taladegib's inhibition of SMO is a critical intervention point in this pathological cascade.

Quantitative Data from Clinical and Preclinical Studies

Clinical Trial Data: Taladegib in IPF

A Phase 2a, randomized, double-blind, placebo-controlled trial (NCT04968574) evaluated the efficacy and safety of taladegib (200 mg daily) in patients with IPF over 12 weeks.[6][10][12] The key findings are summarized below.

| Endpoint | Taladegib (n=21) | Placebo (n=20) | p-value |

| Change from Baseline in Percent Predicted Forced Vital Capacity (ppFVC) | +1.9% | -1.3% | 0.035 |

| Change from Baseline in Total Lung Capacity (TLC) by HRCT | +206.67 mL | -55.58 mL | 0.0040 |

| Change from Baseline in Quantitative Interstitial Lung Disease (%QILD) | -9.4% | +1.1% | 0.047 |

| Adverse Event | Taladegib (n=21) | Placebo (n=20) |

| Dysgeusia (altered taste) | 57% | 0% |

| Muscle spasms | 57% | 0% |

| Alopecia (hair loss) | 52% | 0% |

| Nausea | 19% | Not reported |

| Constipation | 14% | Not reported |

A post-hoc analysis of this trial using advanced deep learning CT quantification also demonstrated significant improvements in lung volume and a reduction in pulmonary vessel volume in the taladegib-treated group compared to placebo.[13]

| Imaging Biomarker | Taladegib (n=16) | Placebo (n=18) | p-value |

| Change in Lung Volume (Lung8) | +142.28 mL | -113.07 mL | 0.014 |

| Change in Pulmonary Vessel Volume (Vascul8) | -0.25 percentage points | +0.07 percentage points | 0.0007 |

Preclinical Data: Hedgehog Inhibitors and EMT Markers

While specific quantitative data for taladegib's direct effect on EMT markers in preclinical IPF models is not extensively published, studies using other Hedgehog pathway inhibitors in similar contexts provide valuable insights into the expected mechanism.

| Cell Line / Model | Treatment | Effect on Epithelial Markers (e.g., E-cadherin) | Effect on Mesenchymal Markers (e.g., N-cadherin, Vimentin, α-SMA) | Reference |

| A549 Human Lung Cancer Cells (TGF-β1 induced EMT) | GDC-0449 (Smoothened inhibitor) | Reversal of TGF-β1-induced downregulation | Attenuation of TGF-β1-induced upregulation | [14] |

| Bleomycin-induced Lung Fibrosis in Mice | GANT61 (GLI inhibitor) | Not explicitly quantified | Decreased α-SMA expression | [15] |

| Human Bronchial Epithelial Cells (TGF-β1 induced EMT) | GANT61 (GLI inhibitor) | Not explicitly quantified | Attenuated induction of mesenchymal markers | [3] |

| HCC460 Human Lung Cancer Cells | TMEM107 downregulation (activates Hh) + GANT61 | Upregulation (reversal of downregulation) | Downregulation (reversal of upregulation) | [16] |

Experimental Protocols

In Vitro Assessment of Taladegib's Effect on TGF-β1-Induced EMT

This protocol is adapted from studies investigating the role of Hedgehog signaling in TGF-β1-induced EMT in lung epithelial cells.

Objective: To determine the efficacy of taladegib in preventing or reversing TGF-β1-induced EMT in human alveolar epithelial cells (e.g., A549 cell line).

Materials:

-

A549 cells

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Recombinant Human TGF-β1

-

Taladegib (dissolved in DMSO)

-

Primary antibodies: anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-α-SMA, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Reagents for Western blotting and quantitative real-time PCR (qRT-PCR)

-

Reagents for immunofluorescence staining (DAPI)

Procedure:

-

Cell Culture: Culture A549 cells in complete medium at 37°C in a 5% CO2 incubator.

-

EMT Induction and Treatment:

-

Seed A549 cells in 6-well plates.

-

At 70-80% confluency, replace the medium with serum-free medium for 24 hours.

-

Pre-treat cells with varying concentrations of taladegib or vehicle (DMSO) for 1 hour.

-

Induce EMT by adding TGF-β1 (e.g., 5 ng/mL) to the medium.

-

Incubate for 48-72 hours.

-

-

Western Blot Analysis:

-

Lyse cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against E-cadherin, N-cadherin, Vimentin, α-SMA, and β-actin.

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

Quantify band intensities relative to the loading control.

-

-

qRT-PCR Analysis:

-

Extract total RNA from cells and synthesize cDNA.

-

Perform qRT-PCR using primers for CDH1 (E-cadherin), CDH2 (N-cadherin), VIM (Vimentin), ACTA2 (α-SMA), and a housekeeping gene (e.g., GAPDH).

-

Calculate relative gene expression using the ΔΔCt method.

-

-

Immunofluorescence Staining:

-

Grow cells on coverslips and treat as described above.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies for E-cadherin and Vimentin.

-

Incubate with fluorescently labeled secondary antibodies and counterstain nuclei with DAPI.

-

Visualize using a fluorescence microscope.

-

In Vivo Assessment in a Bleomycin-Induced Pulmonary Fibrosis Model

This protocol outlines a general procedure for evaluating the anti-fibrotic efficacy of taladegib in a widely used animal model of pulmonary fibrosis.

Objective: To assess the therapeutic potential of taladegib in reducing fibrosis and inhibiting EMT in a bleomycin-induced mouse model of pulmonary fibrosis.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Bleomycin (B88199) sulfate

-

Taladegib

-

Vehicle for oral administration

-

Hydroxyproline (B1673980) assay kit

-

Histology reagents (formalin, paraffin, Masson's trichrome stain)

-

Antibodies for immunohistochemistry (α-SMA, E-cadherin)

Procedure:

-

Induction of Fibrosis:

-

Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline.

-

Administer sterile saline to control mice.

-

-

Treatment:

-

Begin daily oral administration of taladegib or vehicle at a predetermined time point after bleomycin instillation (e.g., day 7 to model therapeutic intervention).

-

-

Endpoint Analysis (e.g., day 14 or 21):

-

Euthanize mice and harvest the lungs.

-

Inflate and fix the left lung for histological analysis.

-

Homogenize the right lung for biochemical assays.

-

-

Histological Analysis:

-

Embed the fixed lung in paraffin, section, and stain with Masson's trichrome to visualize and quantify collagen deposition (e.g., using the Ashcroft scoring system).

-

Perform immunohistochemistry for α-SMA to identify myofibroblasts and E-cadherin to assess epithelial integrity.

-

-

Biochemical Analysis:

-

Measure the collagen content in the right lung homogenate using a hydroxyproline assay.

-

Conclusion and Future Directions

Taladegib has demonstrated promising clinical efficacy in improving lung function and reducing radiological measures of fibrosis in patients with IPF, coupled with a manageable safety profile.[1][2][6] Its mechanism of action, centered on the inhibition of the Hedgehog signaling pathway, directly targets a key driver of EMT, a fundamental process in the pathogenesis of IPF. While direct quantitative preclinical data for taladegib's effect on specific EMT markers is an area for further investigation, the existing evidence from related Hedgehog inhibitors strongly supports its role in mitigating this pro-fibrotic cellular transition.

Future research should focus on elucidating the precise molecular changes in EMT marker expression following taladegib treatment in relevant preclinical models. Furthermore, the ongoing Phase 2b trial (WHISTLE-PF) will provide more extensive data on the long-term efficacy and safety of taladegib and may offer further insights into its disease-modifying potential in IPF. The continued investigation of taladegib and the Hedgehog pathway holds significant promise for the development of a novel and impactful therapy for patients with this devastating disease.

References

- 1. Hedgehog signaling regulates epithelial-mesenchymal transition during biliary fibrosis in rodents and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Early data suggest a potential benefit of taladegib in idiopathic pulmonary fibrosis - Medical Conferences [conferences.medicom-publishers.com]

- 3. Identification of a distal enhancer regulating hedgehog interacting protein gene in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. researchgate.net [researchgate.net]

- 6. Taladegib (ENV-101) | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]

- 7. Endeavor BioMedicines Announces Publication of Positive Data from Phase 2a Trial in The Lancet Respiratory Medicine Evaluating taladegib (ENV-101) in Individuals with Idiopathic Pulmonary Fibrosis | this compound BioMedicines [endeavorbiomedicines.com]

- 8. Novel TGF-β1 inhibitor antagonizes TGF-β1-induced epithelial-mesenchymal transition in human A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Epithelial-to-mesenchymal transition defines feedback activation of receptor tyrosine kinase signaling induced by MEK inhibition in KRAS mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. atsjournals.org [atsjournals.org]

- 13. hcplive.com [hcplive.com]

- 14. Inhibition of Hedgehog signaling sensitizes NSCLC cells to standard therapies through modulation of EMT-regulating miRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. atsjournals.org [atsjournals.org]

- 16. TMEM107 inhibits EMT and invasion of NSCLC through regulating the Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Expanding the Therapeutic Horizon of ENV-101: A Technical Guide to its Potential in Fibrotic Lung Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Idiopathic Pulmonary Fibrosis

The landscape of fibrotic lung diseases extends beyond Idiopathic Pulmonary Fibrosis (IPF) to a range of debilitating conditions characterized by progressive scarring of the lung tissue. While significant strides have been made in understanding and treating IPF, a substantial unmet need remains for effective therapies for other fibrotic interstitial lung diseases (ILDs). This technical guide explores the promising potential of ENV-101 (taladegib), a potent inhibitor of the Hedgehog (Hh) signaling pathway, as a novel therapeutic agent for a broader spectrum of fibrotic lung diseases. Building on the robust clinical evidence from its development in IPF, this document provides a comprehensive overview of the underlying scientific rationale, available data, and future directions for the investigation of ENV-101 in these challenging conditions.

The Aberrantly Activated Hedgehog Signaling Pathway in Lung Fibrosis

The Hedgehog signaling pathway, a crucial regulator of embryonic development, is largely quiescent in healthy adult tissues. However, there is a growing body of evidence demonstrating its reactivation in the context of tissue injury and fibrosis.[1][2] In the lung, aberrant Hh signaling is a key driver of fibrogenesis, contributing to the activation and proliferation of myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[3][4]

The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched-1 (PTCH1) receptor. This binding relieves the inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein, allowing it to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of GLI transcription factors (GLI1, GLI2, and GLI3).[2][5] Activated GLI proteins then translocate to the nucleus and induce the transcription of target genes involved in cell proliferation, survival, and differentiation, ultimately promoting a pro-fibrotic environment.[2] Non-canonical pathways that are independent of SMO or GLI also exist and contribute to the complexity of Hh signaling in fibrosis.[2][6]

ENV-101 (Taladegib): A Potent and Specific Hedgehog Pathway Inhibitor

ENV-101, also known as taladegib (B560078), is an orally bioavailable small molecule inhibitor of the Hedgehog signaling pathway.[7] It acts by binding to and inhibiting SMO, the central transducer of the canonical Hh pathway.[8] By blocking SMO function, ENV-101 effectively prevents the activation of downstream GLI transcription factors, thereby halting the pro-fibrotic gene expression program.[9]

Robust Clinical Efficacy of ENV-101 in Idiopathic Pulmonary Fibrosis (IPF)

The therapeutic potential of ENV-101 in fibrotic lung disease has been most extensively evaluated in patients with IPF. The Phase 2a ENV-IPF-101 trial was a randomized, double-blind, placebo-controlled study that demonstrated the safety and efficacy of ENV-101 in this patient population.[10]

Quantitative Data from the Phase 2a ENV-IPF-101 Trial

The following tables summarize the key quantitative outcomes from the ENV-IPF-101 trial, highlighting the significant improvements observed in lung function and imaging biomarkers of fibrosis in patients treated with ENV-101 compared to placebo.

Table 1: Change in Lung Function from Baseline at Week 12

| Parameter | ENV-101 (n=21) | Placebo (n=20) | Between-Group Difference (95% CI) | p-value |

| Percent Predicted FVC (%) | +1.9 | -1.3 | 3.95 (0.31 to 7.60) | 0.035 |

| Total Lung Capacity (mL) by HRCT | +206.67 | -55.58 | 257.0 (86.8 to 427.2) | 0.004 |

Table 2: Change in Quantitative HRCT Measures of Lung Fibrosis from Baseline at Week 12

| Parameter | ENV-101 | Placebo | Between-Group Difference | p-value |

| Quantitative Interstitial Lung Disease (%QILD) | -9.4% | +1.1% | -10.5% | 0.047 |

| Quantitative Lung Fibrosis (%QLF) | -2.0% | +0.87% | -2.87% | 0.1 |

| Quantitative Ground Glass (%QGG) | -4.6% | +0.29% | -4.89% | Not Reported |

| Pulmonary Vessel Volume (%) | -0.25 | +0.07 | -0.32 | 0.0007 |

Experimental Protocol: Phase 2a ENV-IPF-101 Trial

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter Phase 2a trial.[10]

-

Patient Population: 41 patients aged >40 years with a diagnosis of IPF, who were not receiving concurrent IPF therapy.[10]

-

Intervention: Patients were randomized (1:1) to receive either 200 mg of ENV-101 or a matching placebo orally, once daily for 12 weeks.[10][11]

-

Primary Outcomes: Safety and tolerability.[10]

-

Secondary and Exploratory Outcomes: Change from baseline in Forced Vital Capacity (FVC), Total Lung Capacity (TLC) measured by High-Resolution Computed Tomography (HRCT), and other quantitative HRCT measures of fibrosis including %QILD, %QLF, and %QGG.[10][12]

-

Follow-up: Patients were followed for a 6-week period after the end of treatment.[10]

Expanding the Scope: The Potential of ENV-101 in Other Fibrotic Lung Diseases

The compelling efficacy of ENV-101 in IPF, coupled with the known involvement of the Hedgehog pathway in a variety of fibrotic processes, provides a strong rationale for investigating its therapeutic potential in other fibrotic lung diseases.

Scientific Rationale for Broader Application

The aberrant activation of the Hedgehog pathway is not exclusive to IPF. Preclinical and clinical evidence suggests its involvement in other fibrotic lung conditions, including:

-

Progressive Pulmonary Fibrosis (PPF): This is a phenotype of several interstitial lung diseases characterized by a progressive decline in lung function. The underlying fibrotic mechanisms share commonalities with IPF, making the Hh pathway a logical therapeutic target.

-

Systemic Sclerosis-associated Interstitial Lung Disease (SSc-ILD): The Hh pathway has been shown to be activated in the skin and lungs of patients with systemic sclerosis, contributing to the fibrotic manifestations of the disease.

-

Silicosis: Studies have demonstrated the upregulation of Hh pathway components in the lungs of individuals with silicosis, a debilitating occupational lung disease caused by the inhalation of crystalline silica.[13]

The WHISTLE-PF Trial: A Pivotal Step Forward

In recognition of this potential, the upcoming Phase 2b WHISTLE-PF (Wound-remodeling Hedgehog-Inhibitor ILD Study Testing Lung Function Endpoints-PF) trial (NCT06422884) will evaluate ENV-101 in a broader population of patients with fibrotic lung disease. A key feature of this trial is the inclusion of a cohort of patients with Progressive Pulmonary Fibrosis, marking a significant step towards validating the efficacy of ENV-101 beyond IPF.[14][15]

Preclinical Evidence and Methodologies

While clinical data for ENV-101 in non-IPF fibrotic lung diseases is forthcoming, preclinical studies using various animal models of lung fibrosis provide a foundation for its broader investigation. The bleomycin-induced lung fibrosis model is a widely used and well-characterized model for studying IPF, and the methodologies employed can be adapted to investigate other fibrotic lung diseases.